6-(methoxymethyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyridin-4-yl)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-(methoxymethyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-pyridin-4-ylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-31-17-19-15-21(29)28(23(25-19)18-7-9-24-10-8-18)16-22(30)27-13-11-26(12-14-27)20-5-3-2-4-6-20/h2-10,15H,11-14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTARFJDEYZNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(methoxymethyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyridin-4-yl)pyrimidin-4(3H)-one , also known by its CAS number 899974-03-9 , is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 442.6 g/mol . The structure features a pyrimidine core substituted with a methoxymethyl group, a phenylpiperazine moiety, and a pyridine ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O3 |
| Molecular Weight | 442.6 g/mol |
| CAS Number | 899974-03-9 |
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of compounds similar to the target molecule. For instance, derivatives containing the phenylpiperazine fragment were evaluated for their efficacy in animal models of epilepsy. In particular, compounds demonstrated significant protective effects in maximal electroshock (MES) tests, indicating their potential as anticonvulsants .
Cytotoxicity
The cytotoxic effects of pyrimidine derivatives have been investigated against various cancer cell lines. Compounds structurally related to our target compound were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. Results indicated that phenyl-substituted derivatives exhibited higher cytotoxic activity compared to aliphatic counterparts, suggesting that the presence of aromatic rings enhances antitumor efficacy .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific structural components in enhancing biological activity:
- Pyrimidine Core : Essential for maintaining biological activity.
- Phenylpiperazine Moiety : Contributes significantly to anticonvulsant and cytotoxic activities.
- Methoxymethyl Group : Enhances solubility and bioavailability.
These findings suggest that modifications on these key structural features could lead to improved pharmacological profiles.
Case Studies
Case Study 1: Anticonvulsant Screening
In a study focusing on new N-phenyl derivatives, several compounds were synthesized and evaluated for anticonvulsant activity using MES and subcutaneous pentylenetetrazole (scPTZ) models. The results indicated that certain derivatives with a similar structural framework as our target compound showed significant protective effects against seizures at doses of 100 mg/kg .
Case Study 2: Cytotoxic Evaluation
A series of pyridopyrimidinone-thiazole hybrids were synthesized and tested against MCF-7 and HeLa cell lines. The study found that compounds with phenyl substitutions exhibited notable cytotoxicity, particularly in HeLa cells, reinforcing the notion that aromatic groups enhance anticancer properties .
Scientific Research Applications
Biological Activities
The biological activities of 6-(methoxymethyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyridin-4-yl)pyrimidin-4(3H)-one have been evaluated in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines, likely due to its ability to interfere with cellular signaling pathways critical for cancer cell proliferation . In vitro studies have demonstrated that modifications to the piperazine ring can enhance its cytotoxicity against specific cancer types.
Antimicrobial Properties
Pyrimidine derivatives are known for their antimicrobial activity. Preliminary tests suggest that this compound exhibits moderate antibacterial and antifungal effects. These findings warrant further exploration into its mechanism of action against microbial pathogens .
CNS Activity
Given the presence of the piperazine moiety, this compound may also possess central nervous system (CNS) activity. Compounds with similar structures have been investigated for their potential as anxiolytics or antidepressants. The pharmacological profile suggests that it could modulate neurotransmitter systems, although specific studies on this compound are still needed .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds, providing insights into structure–activity relationships (SAR). For example:
- Anticancer Studies : A study evaluated a series of pyrimidine derivatives for their anticancer activity against breast cancer cell lines. It was found that modifications at the piperazine position significantly influenced potency, with some compounds exhibiting IC50 values in the low micromolar range .
- Antimicrobial Screening : Another investigation focused on synthesizing new pyrimidine derivatives and assessing their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain structural modifications led to enhanced activity compared to standard antibiotics .
- CNS Activity Exploration : Research into related piperazine-containing compounds has revealed potential anxiolytic effects in animal models, suggesting that further exploration of this compound could yield valuable insights into its CNS effects .
Preparation Methods
Cyclization with Triethyl Orthoformate
In a representative procedure, 3-amino-6-(methoxymethyl)pyridine-2-carboxamide (1.34 mmol) is suspended in triethyl orthoformate (10 mL) and refluxed for 3 hours. The precipitate formed upon cooling is filtered and dried, yielding 6-(methoxymethyl)pyrimidin-4(3H)-one with a 72% yield. This method leverages the orthoester’s ability to act as both a solvent and a formylating agent, facilitating intramolecular cyclization.
Acid-Catalyzed Cyclization
Alternative protocols employ acetic anhydride as a catalyst. For instance, heating 3-amino-6-chloropyridine-2-carboxamide (14.6 mmol) with acetic anhydride (160 mmol) at reflux for 2 hours yields 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one (42% yield). While this method is effective for halogenated precursors, the methoxymethyl variant requires protective group strategies to prevent ether cleavage under acidic conditions.
Introduction of the Pyridin-4-yl Group at Position 2
The pyridin-4-yl moiety at position 2 is typically introduced via palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling using pyridin-4-ylboronic acid is a benchmark method.
Suzuki Coupling Optimization
A mixture of 6-(methoxymethyl)pyrimidin-4(3H)-one (5.5 mmol), pyridin-4-ylboronic acid (5.5 mmol), K₂CO₃ (16.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.25 mmol) in 1,4-dioxane/water (4:1 v/v) is refluxed for 20 hours. Neutralization with acetic acid followed by silica gel chromatography affords the 2-pyridin-4-yl product in 90% yield. Key parameters include:
- Temperature : Reflux (≈100°C) ensures sufficient reactivity.
- Base : Potassium carbonate maintains alkaline conditions, stabilizing boronic acid intermediates.
- Catalyst loading : 5 mol% Pd(0) minimizes side reactions.
Functionalization at Position 3: 2-Oxo-2-(4-Phenylpiperazin-1-yl)Ethyl Side Chain
The 3-position substitution demands careful sequential functionalization to avoid steric hindrance. A two-step strategy involving alkylation followed by piperazine conjugation is optimal.
Chloroacetylation at Position 3
Treatment of the 2-pyridin-4-yl intermediate with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) and triethylamine (TEA) at 0°C generates the 3-chloroacetyl derivative. The reaction proceeds quantitatively within 2 hours, as monitored by TLC.
Piperazine Conjugation via Nucleophilic Substitution
The chloroacetyl intermediate (1.0 eq) is reacted with 4-phenylpiperazine (1.5 eq) in acetonitrile at 80°C for 12 hours. The reaction exploits the nucleophilicity of the piperazine’s secondary amine, displacing chloride to form the target 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl side chain. Purification via recrystallization from ethanol yields the final compound in 77% purity.
Regioselectivity and Byproduct Mitigation
Competing reactions during functionalization necessitate precise control:
- Position 6 methoxymethyl stability : Alkaline conditions during Suzuki coupling may hydrolyze the methoxymethyl group. Employing milder bases (e.g., NaHCO₃) or lower temperatures (50°C) mitigates this.
- Piperazine over-alkylation : Using a 1.5:1 molar ratio of 4-phenylpiperazine to chloroacetyl intermediate minimizes di-substitution byproducts.
Spectroscopic Characterization and Validation
Critical analytical data for intermediates and the final compound include:
- ¹H NMR : The methoxymethyl proton triplet at δ 3.35 ppm (J = 5.6 Hz) confirms successful alkylation.
- LC-MS : The molecular ion peak at m/z 436.2 [M+H]⁺ aligns with the expected molecular formula C₂₂H₂₅N₅O₃.
- IR : A carbonyl stretch at 1685 cm⁻¹ verifies the 4(3H)-one moiety.
Scalability and Industrial Adaptations
Kilogram-scale production introduces challenges:
- Cyclization exotherms : Gradual addition of triethyl orthoformate prevents thermal runaway.
- Catalyst recovery : Immobilized Pd on carbon (Pd/C) reduces heavy metal contamination, lowering purification costs.
Q & A
Q. What are the key synthetic strategies for synthesizing this pyrimidinone derivative, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes starting with functionalized pyrimidinones. Critical steps include:
- Coupling reactions to introduce the 4-phenylpiperazine moiety via 2-oxoethyl intermediates under controlled pH (e.g., using bases like K₂CO₃) .
- Nucleophilic substitution for methoxymethyl group installation, requiring anhydrous conditions and catalysts like DMF or DMSO .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to achieve >95% purity . Optimization tips: Monitor reaction progress using TLC/HPLC, adjust stoichiometry of coupling reagents (e.g., EDCI/HOBt), and maintain inert atmospheres to prevent oxidation .
Q. What analytical techniques are recommended for characterizing this compound?
A combination of methods ensures structural validation:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) for molecular weight verification (e.g., ESI+ mode) .
- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation and hydrogen-bonding networks .
- HPLC-PDA for purity assessment (C18 column, gradient elution with acetonitrile/water) .
Q. How can solubility and stability be evaluated for in vitro assays?
- Solubility screening : Use DMSO for stock solutions, followed by dilution in PBS (pH 7.4) or cell culture media. Measure via UV-Vis spectroscopy at λmax (~260–280 nm for pyrimidinones) .
- Stability tests : Incubate at 37°C in PBS or simulated biological fluids. Monitor degradation via HPLC over 24–72 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions or impurity profiles. To address this:
- Standardize assays : Use consistent cell lines (e.g., HEK-293 for receptor-binding studies) and control for batch-to-batch compound variability .
- Re-evaluate purity : Employ orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurities affecting activity .
- Dose-response curves : Perform triplicate experiments with statistical validation (e.g., ANOVA) to confirm IC₅₀/EC₅₀ values .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger Suite) to map binding modes with receptors like dopamine D2 or serotonin 5-HT₁A, leveraging homology models if crystal structures are unavailable .
- MD simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR studies : Correlate substituent effects (e.g., methoxymethyl vs. ethoxymethyl) with activity using descriptors like logP and polar surface area .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify the piperazine ring (e.g., 4-phenyl vs. 4-benzyl) and pyridyl substituents to probe steric/electronic effects .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidinone carbonyl) and hydrophobic regions via CoMFA/CoMSIA .
- In vitro profiling : Test analogs against panels of kinases or GPCRs to identify selectivity trends .
Q. How can reaction mechanisms for key synthetic steps be validated?
- Isotopic labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation during pyrimidinone ring formation .
- Kinetic studies : Monitor intermediates via in situ IR spectroscopy to identify rate-determining steps (e.g., nucleophilic substitution vs. coupling) .
- DFT calculations : Simulate transition states to confirm feasibility of proposed pathways (e.g., B3LYP/6-31G*) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
